2-((4-Methoxyphenyl)ethynyl)aniline CAS 157869-15-3 properties
2-((4-Methoxyphenyl)ethynyl)aniline CAS 157869-15-3 properties
An In-depth Technical Guide to 2-((4-Methoxyphenyl)ethynyl)aniline (CAS 157869-15-3)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-((4-Methoxyphenyl)ethynyl)aniline, CAS 157869-15-3, a diarylalkyne compound of significant interest in synthetic chemistry. As a versatile bifunctional building block, it incorporates a reactive primary amine and a methoxy-substituted arylacetylene moiety. This document details its physicochemical and spectroscopic properties, provides an in-depth analysis of its synthesis via the Sonogashira cross-coupling reaction including a detailed mechanism and protocol, discusses its reactivity and potential applications in drug discovery and materials science, and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Core Physicochemical & Structural Properties
2-((4-Methoxyphenyl)ethynyl)aniline is a solid organic compound at room temperature. Its structure features an aniline ring substituted at the ortho-position with a (4-methoxyphenyl)ethynyl group. This unique arrangement of functional groups—a nucleophilic amine and an electron-rich alkyne—makes it a valuable intermediate for constructing more complex molecular architectures.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 157869-15-3 | [1][2] |
| Molecular Formula | C₁₅H₁₃NO | [1][2] |
| Molecular Weight | 223.27 g/mol | [1] |
| IUPAC Name | 2-((4-Methoxyphenyl)ethynyl)aniline | N/A |
| MDL Number | MFCD00168852 | [1][2] |
| Purity | Typically >95% | [2] |
| Appearance | Varies, typically a solid | N/A |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [1] |
| InChI Key | YAXVIURCVHCTST-UHFFFAOYSA-N | |
| SMILES | NC1=CC=CC=C1C#CC2=CC=C(OC)C=C2 | [1] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization is paramount for verifying the identity and purity of synthetic intermediates. The spectroscopic data for 2-((4-Methoxyphenyl)ethynyl)aniline presents a distinct signature. While raw spectra are proprietary, a detailed analysis of expected signals provides a robust framework for experimental verification.
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¹³C NMR Spectroscopy : The ¹³C NMR spectrum is expected to show 15 distinct carbon signals, corresponding to the molecular formula. Key diagnostic signals include those for the two alkyne carbons, the methoxy carbon (around 55 ppm), and the twelve aromatic carbons, which will appear in the typical downfield region (110-160 ppm). Reference spectra are available for comparison in databases like SpectraBase.[3]
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Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. A sharp, medium-intensity peak corresponding to the alkyne C≡C stretch is expected around 2200-2220 cm⁻¹. The N-H stretching of the primary amine should appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic rings and the methoxy group, as well as C-O stretching for the ether linkage, will also be present.
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Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 223.27. Fragmentation patterns can provide further structural information.
Synthesis: The Sonogashira Cross-Coupling Approach
The most efficient and widely adopted method for synthesizing diarylalkynes like 2-((4-Methoxyphenyl)ethynyl)aniline is the Sonogashira cross-coupling reaction.[4] This reaction is prized for its reliability, mild reaction conditions, and high tolerance for various functional groups, making it a cornerstone of modern organic synthesis.[5] It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper(I) complexes.[6]
Reaction Mechanism
The causality behind the Sonogashira coupling is a synergistic interplay between two catalytic cycles: a primary palladium cycle and a secondary copper cycle.
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Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-iodoaniline), forming a Pd(II)-aryl complex.
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Transmetalation : The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex. This step regenerates the copper(I) catalyst.
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Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C(sp²)-C(sp) bond of the final product, regenerating the active Pd(0) catalyst for the next cycle.
-
-
Copper Cycle :
-
The copper(I) salt (typically CuI) reacts with the terminal alkyne (1-ethynyl-4-methoxybenzene) in the presence of a base (e.g., an amine) to form a highly reactive copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step.
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Experimental Protocol: A Self-Validating Workflow
This protocol describes a general procedure. Researchers should optimize conditions based on their specific substrates and scale.
Materials:
-
2-Iodoaniline (or 2-bromoaniline) (1.0 eq)
-
1-Ethynyl-4-methoxybenzene (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactor Setup : To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst and copper(I) iodide.
-
Inerting : Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition : Under a positive flow of inert gas, add the aryl halide (2-iodoaniline), the anhydrous solvent, and the amine base. Stir the mixture until all solids are dissolved.
-
Alkyne Addition : Add the terminal alkyne (1-ethynyl-4-methoxybenzene) dropwise to the stirred solution at room temperature.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir.
-
Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting aryl halide is completely consumed.[7] This provides a real-time check on reaction completion.
-
Workup : Upon completion, cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst residues and wash the pad with the reaction solvent.[7]
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Purification : Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 2-((4-Methoxyphenyl)ethynyl)aniline.
Reactivity and Potential Applications
The utility of 2-((4-Methoxyphenyl)ethynyl)aniline stems from the distinct reactivity of its functional groups, positioning it as a valuable precursor in several fields.
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Drug Discovery : The aniline moiety is a privileged scaffold in medicinal chemistry.[8] The primary amine can be readily functionalized via acylation, alkylation, or used in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. The diarylalkyne core itself is found in various biologically active molecules. For example, related 2-(phenylethynyl)aniline derivatives have been investigated as potential inhibitors for various enzymes.[9] The overall structure can serve as a starting point for synthesizing novel c-Myc inhibitors for cancer therapy or other targeted agents.[10]
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Materials Science : Diarylalkynes are fundamental units in the construction of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid, conjugated system imparts desirable photophysical properties. The amine group allows for further polymerization or grafting onto surfaces to tailor material properties.
Safety and Handling
While a specific, comprehensive safety data sheet for this compound is not universally available, prudent laboratory practices should be followed based on its structural components (an aniline derivative) and available supplier information.[2]
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Signal Word : Warning.[2]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[1] The recommendation to keep it in a dark place suggests potential photosensitivity.
-
First Aid :
-
Skin Contact : Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[12]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
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Conclusion
2-((4-Methoxyphenyl)ethynyl)aniline is a high-value synthetic intermediate with a well-defined property profile. Its efficient synthesis via the robust Sonogashira coupling reaction makes it readily accessible for a wide range of applications. The dual functionality of the amine and the diarylalkyne core provides chemists with a versatile platform for the development of novel pharmaceuticals and advanced organic materials. Adherence to appropriate safety protocols is essential when handling this compound.
References
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SpectraBase. (n.d.). 2-[(4-Methoxyphenyl)ethynyl]aniline. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-[(4-methoxyphenyl)ethynyl]aniline. Retrieved from [Link]
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NIST. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
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AOBChem. (n.d.). 2-((4-methoxyphenyl)ethynyl)aniline. Retrieved from [Link]
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Preprints.org. (2026). Synthesis of 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
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PubMed. (2020). Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. Retrieved from [Link]
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MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
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PubChem. (n.d.). 4-(2H3)methoxyaniline. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
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Springer. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]
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ResearchGate. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]
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ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved from [Link]
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BindingDB. (n.d.). BDBM76613 2-[(4-nitrophenyl)ethynyl]aniline. Retrieved from [Link]
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Chemical Synthesis Database. (2025). 2-butyl-3-(4-methoxyphenyl)aniline. Retrieved from [Link]
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